molecular formula C20H14O B13956308 BENZO(c)PHENANTHRENE, 5-ACETYL- CAS No. 63018-98-4

BENZO(c)PHENANTHRENE, 5-ACETYL-

Cat. No.: B13956308
CAS No.: 63018-98-4
M. Wt: 270.3 g/mol
InChI Key: MFBUUODCOHVEFW-UHFFFAOYSA-N
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Description

BENZO©PHENANTHRENE, 5-ACETYL-: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a white solid that is soluble in nonpolar organic solvents and consists of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 5-ACETYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of functionalized helical BN-benzo[c]phenanthrenes can be achieved in three steps with a global yield of 55% . The reaction conditions often involve palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity.

Industrial Production Methods: Industrial production methods for BENZO©PHENANTHRENE, 5-ACETYL- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: BENZO©PHENANTHRENE, 5-ACETYL- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, phenanthrene, a related compound, can undergo organic oxidation to phenanthrenequinone with chromic acid, reduction to 9,10-dihydrophenanthrene with hydrogen gas and Raney nickel, electrophilic halogenation to 9-bromophenanthrene with bromine, and aromatic sulfonation to 2 and 3-phenanthrenesulfonic acids with sulfuric acid .

Common Reagents and Conditions:

    Oxidation: Chromic acid

    Reduction: Hydrogen gas and Raney nickel

    Halogenation: Bromine

    Sulfonation: Sulfuric acid

Major Products: The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, 9-bromophenanthrene, and phenanthrenesulfonic acids.

Scientific Research Applications

BENZO©PHENANTHRENE, 5-ACETYL- has various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of polycyclic aromatic hydrocarbons and their interactions with biological systems. For instance, benzo[c]phenanthrene derivatives have been synthesized and evaluated for their photophysical properties, showing strong emission in the blue region of the visible spectrum, making them promising candidates for optoelectronic applications .

Mechanism of Action

The mechanism of action of BENZO©PHENANTHRENE, 5-ACETYL- involves its interaction with DNA. Benzo[c]phenanthrene dihydrodiol epoxide, a metabolite of benzo[c]phenanthrene, is known to form DNA adducts preferentially at adenine residues. This interaction can lead to mutagenesis and carcinogenesis. The DNA mismatch repair system plays a crucial role in recognizing and repairing these adducts, thereby preventing the propagation of mutations .

Comparison with Similar Compounds

    Benzo[a]pyrene: Another PAH that forms DNA adducts but preferentially at guanine residues.

    Phenanthrene: A simpler PAH that undergoes similar chemical reactions but lacks the acetyl group.

Uniqueness: BENZO©PHENANTHRENE, 5-ACETYL- is unique due to its specific structural features and the presence of the acetyl group, which can influence its reactivity and interactions with biological molecules. Its ability to form DNA adducts at adenine residues distinguishes it from other PAHs like benzo[a]pyrene .

Properties

CAS No.

63018-98-4

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1-benzo[c]phenanthren-5-ylethanone

InChI

InChI=1S/C20H14O/c1-13(21)19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3

InChI Key

MFBUUODCOHVEFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Origin of Product

United States

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